molecular formula C7H3ClF3NO3 B1402239 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene CAS No. 1404193-51-6

2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene

Cat. No. B1402239
CAS RN: 1404193-51-6
M. Wt: 241.55 g/mol
InChI Key: AUWBFLUCHHPUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene, also known as CFMNB, is a synthetic organic compound belonging to the class of aryl nitro compounds. It is a colorless solid with a melting point of 97.5°C and a boiling point of 181°C. CFMNB is a versatile compound that has a wide range of applications in the scientific research field. It has been used in various areas such as organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene has been used in various scientific research applications. It has been used in organic synthesis for the preparation of various organic compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. Furthermore, it has been used in drug discovery, biochemistry, and molecular biology. It has been used in the synthesis of various biologically active compounds such as antibiotics, antifungals, and antiviral agents. Additionally, it has been used in the synthesis of various fluorescent probes and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene is not well understood. However, it is believed that the nitro group of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene is responsible for its biological activity. The nitro group can act as an electron acceptor, which can cause a decrease in the electron density of the molecule. This can lead to an increase in the reactivity of the molecule and can result in the formation of reactive intermediates. These reactive intermediates can then interact with other molecules, leading to the formation of various products.
Biochemical and Physiological Effects
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene has been reported to have various biochemical and physiological effects. It has been reported to have antibacterial, antifungal, and antiviral activity. It has also been reported to have cytotoxic activity against various cancer cell lines. Additionally, it has been reported to have anti-inflammatory and immunomodulatory effects. It has also been reported to have antioxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene has several advantages and limitations when used in laboratory experiments. One of the main advantages of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, it is a versatile compound and can be used in a variety of laboratory experiments.
However, there are also some limitations to using 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene in laboratory experiments. One of the main limitations is that it is a hazardous compound and should be handled with care. Additionally, it is a toxic compound and should be used in a well-ventilated area. Furthermore, it has a low solubility in water and should not be used in aqueous solutions.

Future Directions

There are several future directions for the use of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene in scientific research. One of the main directions is to further explore its potential as an antimicrobial agent. Additionally, further research could be done to explore its potential as an anticancer agent. Furthermore, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be done to explore its potential as a fluorescent probe and fluorescent dye. Finally, further research could be done to explore its potential as a catalyst in organic synthesis.

properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-4(9)2-1-3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWBFLUCHHPUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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